molecular formula C4H11NO2 B14619924 Diethoxyamine CAS No. 57058-68-1

Diethoxyamine

Cat. No.: B14619924
CAS No.: 57058-68-1
M. Wt: 105.14 g/mol
InChI Key: VXMQKONTARQGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethoxyamine is an organic compound with the chemical formula C4H11NO2. It is a secondary amine, characterized by the presence of two ethoxy groups attached to the nitrogen atom. This compound is typically a colorless liquid and is known for its use in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxyamine can be synthesized through the catalytic hydrogenation of diethoxynitrile. This process involves the use of Raney nickel as a catalyst. The reaction is typically carried out under controlled conditions to ensure the efficient conversion of diethoxynitrile to this compound .

Industrial Production Methods

In industrial settings, this compound is often produced as an intermediate in the synthesis of other compounds. The process involves multiple stages, including the chloromethylation of ortho-diethoxybenzene, followed by cyanidation to form diethoxynitrile, which is then hydrogenated to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Diethoxyamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon.

    Substitution: Reagents such as halogens or alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Diethoxyamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethoxyamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions enable this compound to act as a versatile intermediate in chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethoxyamine is unique due to the presence of ethoxy groups, which impart distinct chemical properties compared to other secondary amines. These properties make it particularly useful in specific chemical reactions and industrial applications.

Properties

CAS No.

57058-68-1

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

(ethoxyamino)oxyethane

InChI

InChI=1S/C4H11NO2/c1-3-6-5-7-4-2/h5H,3-4H2,1-2H3

InChI Key

VXMQKONTARQGPP-UHFFFAOYSA-N

Canonical SMILES

CCONOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.